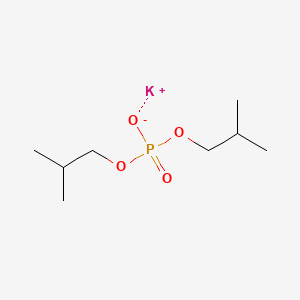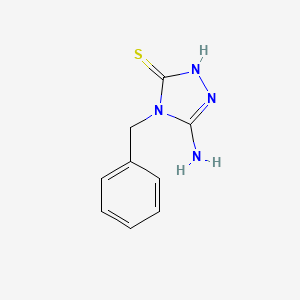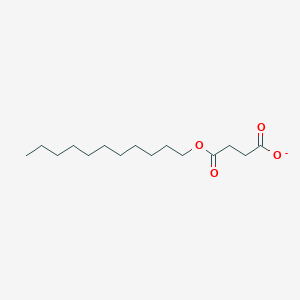
1-(4-Acetyl-1-naphthyloxy)-2-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetyl-1-naphthyloxy)-2-hexanone is a chemical compound characterized by its unique structure, which includes a naphthalene ring substituted with an acetyl group and an oxy-hexanone chain
Preparation Methods
The synthesis of 1-(4-Acetyl-1-naphthyloxy)-2-hexanone typically involves several steps:
Starting Materials: The synthesis begins with naphthalene, which undergoes acetylation to introduce the acetyl group.
Formation of the Ether Linkage: The acetylated naphthalene is then reacted with a suitable alkyl halide to form the ether linkage.
Introduction of the Hexanone Chain:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-Acetyl-1-naphthyloxy)-2-hexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The naphthalene ring and the hexanone chain can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Acetyl-1-naphthyloxy)-2-hexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug precursor.
Industry: The compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Acetyl-1-naphthyloxy)-2-hexanone involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. For example, the compound may bind to enzymes, altering their activity and influencing metabolic processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-Acetyl-1-naphthyloxy)-2-hexanone can be compared with other similar compounds, such as:
1-(4-Acetyl-1-naphthyloxy)-prop-2-yl-carbamat: This compound has a similar structure but with a different alkyl chain, leading to different chemical and biological properties.
1-(4-Acetyl-1-naphthyloxy)-2-butanone: Another similar compound with a shorter alkyl chain, which may affect its reactivity and applications.
Properties
CAS No. |
73663-71-5 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-(4-acetylnaphthalen-1-yl)oxyhexan-2-one |
InChI |
InChI=1S/C18H20O3/c1-3-4-7-14(20)12-21-18-11-10-15(13(2)19)16-8-5-6-9-17(16)18/h5-6,8-11H,3-4,7,12H2,1-2H3 |
InChI Key |
SAIAUJSZZHUFQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Hydroxy-4-oxo-3-[2-(1H-pyrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14461440.png)



![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
![Tetradecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B14461459.png)

